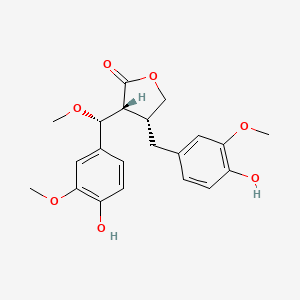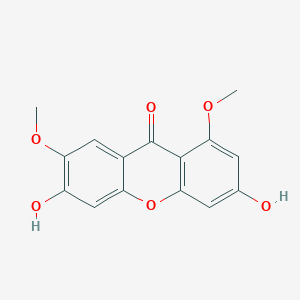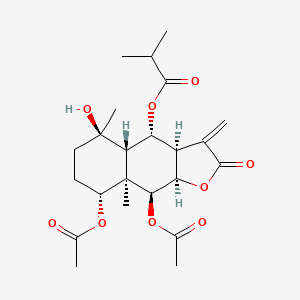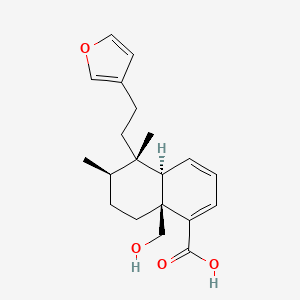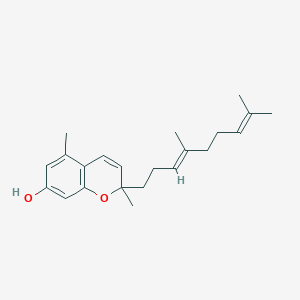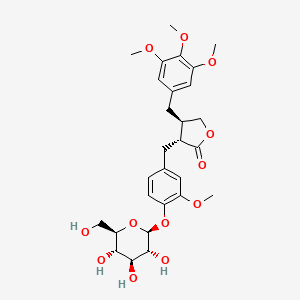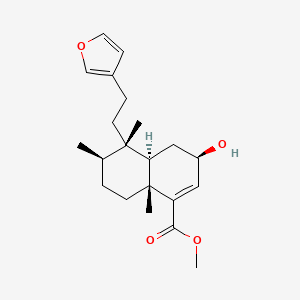
Odd-Chain Fatty Acid LC-MS Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains various odd-chain fatty acids (C11:0-C19:1). The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles. The odd-chain fatty acids represented in this mixture are either saturated or monounsaturated and composed of 11-19 carbons. These compounds are naturally occurring in animal fats and vegetable oils and can be used as biological markers for the intake of dietary fats in the assessment of metabolic risk factors.
Applications De Recherche Scientifique
Odd-Chain Fatty Acid Metabolism and Health
Odd-chain saturated fatty acids (OCS-FAs), specifically pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been historically used as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Recent studies, however, highlight their biological significance, showing that the dietary consumption of OCS-FAs and their potential endogenous metabolism could have important implications for human health. The plasma concentrations of OCS-FAs are associated with a lower risk of cardiometabolic diseases, although the underlying mechanisms remain debated. One proposed mechanism is α-oxidation, a pathway that could explain the distinct increase in the concentration of OCS-FAs in differentiated human adipocytes (Jenkins, West, & Koulman, 2015).
LC-MS Techniques in Biomedical Research
LC-MS techniques have been increasingly significant in biomedical research, offering solutions to practical problems in this domain. The advent of atmospheric pressure ionization (API) techniques, like electrospray (ES) and ionspray, has significantly enhanced the applicability of LC-MS in the biomedical field. Studies on drug metabolism, therapeutic drug monitoring, and pharmacology, which were traditionally carried out by GC-MS, are now frequently undertaken using LC-MS. This shift is particularly notable for analyzing highly polar molecules without the need for elaborate sample handling or derivatization procedures, making LC-MS an indispensable tool in biomedical applications (Gelpí, 1995).
LC-MS in Nutritional and Environmental Analysis
LC-MS has also been applied in the analysis of dietary fatty acids and their effects on diseases such as multiple sclerosis (MS). Dietary short-chain fatty acids (SCFAs) and long-chain fatty acids (LCFAs) have been shown to have significant effects on T-cell immunity and the gut microbiome, influencing the pathogenesis of MS. This intricate relationship emphasizes the importance of dietary fatty acids in immune modulation and disease pathogenesis, where LC-MS serves as a vital analytical tool (Haase et al., 2018).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B1163367.png)
